molecular formula C20H21NO3 B1443896 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1343980-40-4

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1443896
M. Wt: 323.4 g/mol
InChI Key: YMDSXCNOWQCCAR-UHFFFAOYSA-N
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Description

“9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1343980-40-4 . It has a molecular weight of 323.39 . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H21NO3/c22-12-14-9-10-21(11-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 .


Physical And Chemical Properties Analysis

This compound is a powder and should be stored at room temperature .

Scientific Research Applications

Chemical Structure and Properties

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives exhibit unique structural features, leading to diverse applications in scientific research. The molecular plane of certain derivatives, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, demonstrates slight pyramidalization and forms intermolecular hydrogen bonds, indicating its potential utility in forming stable molecular structures (Yamada et al., 2008).

Application in Fluorescence Labeling

The compound has been employed as a carboxyl-selective fluorescence label for detecting oxidized functionalities in polysaccharides and cellulosics. This application is particularly notable in the field of carbohydrate research, allowing the detection of minute amounts of oxidized functionalities under conditions that typically interfere with fluorescence detection (Bohrn et al., 2005).

Biological Activity

Derivatives of 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate have shown promise in biological applications. A series of derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis as well as the enoyl acyl carrier protein reductase (ENR) InhA, an enzyme critical in the mycobacterial cell wall biosynthesis pathway (Matviiuk et al., 2013).

Photophysics and Bioimaging

In the field of photophysics and bioimaging, certain fluorene derivatives have been explored for their linear photophysical characteristics, two-photon absorption properties, and potential in integrin-targeted bioimaging. Their high fluorescence quantum yield and strong aggregation in water make them suitable for applications in cellular imaging and photodynamic therapy (Morales et al., 2010).

Material Science and Polymer Chemistry

Fluorene derivatives are also significant in material science, particularly in the synthesis of polymers with specific electronic and photophysical properties. For example, fluorene-containing polymers have been used in polymer solar cells, demonstrating their utility in renewable energy technologies (Du et al., 2011).

Safety And Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-12-14-9-10-21(11-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDSXCNOWQCCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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